molecular formula C17H24N2O3 B1449565 tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate CAS No. 1803612-22-7

tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No. B1449565
M. Wt: 304.4 g/mol
InChI Key: KKPSBLMEUDTRKD-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound has a tert-butyl group attached to the carbamate nitrogen and a 3,4-dimethylphenyl-4,5-dihydro-1,2-oxazol-5-ylmethyl group attached to the carbamate oxygen .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group, a tert-butyl group, and a 3,4-dimethylphenyl-4,5-dihydro-1,2-oxazol-5-ylmethyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group. The tert-butyl group is a branched alkyl group with the formula (CH3)3C. The 3,4-dimethylphenyl-4,5-dihydro-1,2-oxazol-5-ylmethyl group is a complex group that includes a phenyl ring with two methyl groups attached at the 3 and 4 positions, and a 4,5-dihydro-1,2-oxazol-5-ylmethyl group attached at the 3 position .

Scientific Research Applications

1. Structural Analysis and Hydrogen Bonding

The carbamate derivatives, including those structurally related to tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate, have been studied for their unique hydrogen-bonding interactions. Research by Das et al. (2016) showed these compounds, through crystallographic analysis, exhibit strong and weak hydrogen bonds, forming three-dimensional architectures (Das et al., 2016).

2. Synthetic Methods and Intermediates

Carbamates like tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate serve as important intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) described a rapid synthetic method for a related compound, highlighting its role in the synthesis of complex molecules (Zhao et al., 2017).

3. Utilization in Asymmetric Synthesis

In the context of asymmetric synthesis, compounds similar to tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate are used as intermediates. For example, Brenner et al. (2003) used a related compound in the synthesis of chiral oxazolidinones, a class of compounds important in pharmaceutical chemistry (Brenner et al., 2003).

4. Role in Molecular Complex Formation

Carbamates, including those similar to tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate, are involved in the formation of molecular complexes. Ershova et al. (2021) demonstrated how these compounds, when coordinated with Lewis acids, undergo significant transformations, influencing their molecular properties (Ershova et al., 2021).

5. Chemical Transformations and Reactivity

The reactivity and transformation of carbamate derivatives have been a subject of study. For instance, Kravchenko et al. (2018) explored the photochemical properties of S-substituted compounds similar to tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate, contributing to the understanding of their chemical behavior (Kravchenko et al., 2018).

properties

IUPAC Name

tert-butyl N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-11-6-7-13(8-12(11)2)15-9-14(22-19-15)10-18-16(20)21-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPSBLMEUDTRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113632
Record name Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

CAS RN

1803612-22-7
Record name Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803612-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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